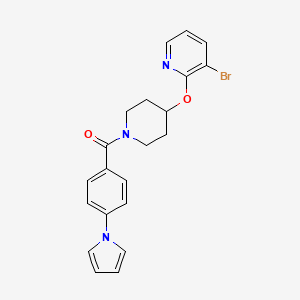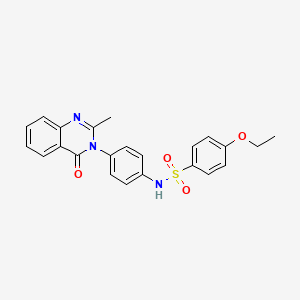![molecular formula C16H19NO2 B2410726 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol CAS No. 200131-19-7](/img/structure/B2410726.png)
2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol” is a biochemical used for proteomics research . It has a molecular formula of C16H19NO2 and a molecular weight of 257.33 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different environments. For “this compound”, the molecular formula is C16H19NO2 and the molecular weight is 257.33 . More detailed properties like melting point, boiling point, and solubility are not available in the data I have.Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
- The molecular structure and spectroscopic properties of compounds closely related to 2-{[(3,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol have been a subject of extensive study. One such compound, (E)-2-([3,4-dimethylphenyl)imino]methyl)-3-methoxyphenol, was analyzed using X-ray diffraction, FT-IR, and UV–vis spectroscopy. The vibrational frequencies were calculated using DFT/B3LYP/6-31G(d,p) method, which showed good agreement with the experimental values. Additionally, the electronic properties, the nature of intramolecular hydrogen bonds, and the nonlinear optical (NLO) properties of the molecule were studied, indicating that it exhibited significant NLO activity (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Radical Scavenging and Antioxidant Activity
- Another compound closely related, (E)-4,6-dibromo-2-[(3,5-dimethylphenylimino)methyl]-3-methoxyphenol, was synthesized and its free radical scavenging activities were assessed using DPPH, DMPD+, and ABTS+ assays. The results demonstrated that the compound exhibited effective radical scavenging activities, hinting at potential antioxidant applications (Alaşalvar et al., 2014).
Antimicrobial Studies
- Schiff base metal complexes derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde were synthesized and their antimicrobial activity was tested against various bacteria and fungi. This study indicates the potential of such compounds in antimicrobial applications (Joshi, Rojivadiya, & Pandya, 2014).
Propriétés
IUPAC Name |
2-[(3,4-dimethylanilino)methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-14(9-12(11)2)17-10-13-5-4-6-15(19-3)16(13)18/h4-9,17-18H,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBYMVXDYCSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C(=CC=C2)OC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methyl-3-isoxazolyl)-2-{[4-oxo-3-[(2-phenylacetyl)amino]-2(4H)-quinazolinyl]sulfanyl}acetamide](/img/structure/B2410645.png)
![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)
![1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonyl]pyridazin-4(1H)-one](/img/structure/B2410648.png)
![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)

![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)
![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-phenylacetamide](/img/structure/B2410655.png)

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)


![N-(3-chlorobenzyl)-N-(3,5-dimethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2410665.png)
![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)